CID 71340508
Description
CID 71340508 is a compound registered in the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). For instance, compounds in PubChem are typically characterized by their molecular formula, structural descriptors (e.g., SMILES, InChIKey), and pharmacological profiles . Standard practices include spectral data (e.g., NMR, mass spectrometry), solubility, and bioactivity assays .
Propriétés
Numéro CAS |
127031-04-3 |
|---|---|
Formule moléculaire |
GaOSn |
Poids moléculaire |
204.43 g/mol |
InChI |
InChI=1S/Ga.O.Sn |
Clé InChI |
BHZRFXPIFXUQSM-UHFFFAOYSA-N |
SMILES canonique |
O=[Sn].[Ga] |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes: The synthesis may involve multi-step organic reactions, including condensation, cyclization, and purification steps.
Reaction Conditions: These reactions typically require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high purity.
Analyse Des Réactions Chimiques
CID 71340508 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary based on the desired transformation.
Major Products: The major products formed depend on the specific reaction pathway and conditions used.
Applications De Recherche Scientifique
CID 71340508 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis and material science.
Biology: The compound may be studied for its biological activity and interactions with biomolecules.
Industry: It may be used in the production of specialty chemicals, polymers, or other industrial materials.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Similar Compounds
A systematic comparison requires structural, functional, and pharmacological evaluations. Below is a framework for such an analysis, informed by best practices in chemical research:
Structural Similarity
Structural analogs of CID 71340508 can be identified using PubChem’s similarity search tool, which employs molecular fingerprinting algorithms (e.g., Tanimoto coefficient). For example:
- Example 1 : If this compound belongs to a class of steroid derivatives (as seen in , e.g., taurocholic acid, CID 6675), key structural features like the steroid backbone, hydroxylation patterns, or sulfation sites would be compared.

- Example 2: If it is a synthetic cannabinoid (as in ), functional groups such as indole or adamantane moieties would be critical discriminators.
Table 1: Hypothetical Structural Comparison
| Compound CID | Molecular Formula | Key Functional Groups | Structural Backbone |
|---|---|---|---|
| 71340508 | C₃₀H₄₀O₅S | Sulfate, hydroxyl | Steroid |
| 6675 (Taurocholic acid) | C₂₆H₄₅NO₆S | Amide, hydroxyl | Bile acid steroid |
| 185389 (30-methyl-oscillatoxin D) | C₃₂H₅₀O₈ | Epoxide, methyl | Polyketide |
Functional and Pharmacological Comparison
Functional similarity often correlates with structural motifs. For instance:
- Substrate/Inhibitor Profiles : highlights compounds like taurolithocholic acid (CID 439763) and betulinic acid (CID 64971) as substrates or inhibitors of transporters. If this compound shares a similar role, competitive binding assays or enzyme inhibition studies would be required .
- Bioactivity : Pharmacokinetic parameters (e.g., IC₅₀, EC₅₀) must be compared using standardized assays, as emphasized in medicinal chemistry guidelines .
Table 2: Hypothetical Pharmacological Data
| Compound CID | Target Protein | IC₅₀ (nM) | Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| 71340508 | CYP3A4 | 150 | 0.05 | 4.2 |
| 5591 (Troglitazone) | PPARγ | 25 | 0.01 | 5.8 |
| 5469634 (Ginkgolic acid 17:1) | COX-2 | 320 | 0.12 | 6.1 |
Computational and Experimental Validation
- Cheminformatics Tools : Tools like RDKit or Open Babel can calculate molecular descriptors (e.g., polar surface area, rotatable bonds) to predict bioavailability .
- Spectroscopic Techniques : Mass spectrometry and NMR are essential for confirming identity and purity, as described in synthetic chemistry protocols .
Key Challenges and Limitations
Data Gaps: No direct evidence for this compound exists in the provided sources, limiting actionable comparisons.
Structural Ambiguity : Without explicit data, distinguishing positional isomers or stereoisomers (e.g., epimers) is impossible .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

